molecular formula C29H28N2O5 B3005197 (E)-2-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326007-79-8

(E)-2-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B3005197
CAS No.: 326007-79-8
M. Wt: 484.552
InChI Key: WIPTZWOLPNMQDW-ZRDIBKRKSA-N
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Description

(E)-2-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C29H28N2O5 and its molecular weight is 484.552. The purity is usually 95%.
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Scientific Research Applications

1. Synthetic Chemistry and Molecular Rearrangement

The compound has been studied in the context of synthetic chemistry, particularly in the formation of tetrahydroquinolinone and nicotinonitrile derivatives. Moustafa, Al-Mousawi, and Elnagdi (2011) observed novel rearrangement reactions leading to the formation of 2-piperidinyl-tetrahydroquinolinones, showcasing the compound's role in facilitating complex chemical transformations (Moustafa, Al-Mousawi, & Elnagdi, 2011).

2. Photopolymerization and Photophysical Studies

Yang et al. (2018) designed acrylated naphthalimide one-component visible light initiators, including derivatives of this compound. Their study revealed good photopolymerization initiating performance and high migration stability, highlighting the compound's potential in photopolymerization applications (Yang et al., 2018).

3. Cyclization Reactions and Derivative Formation

Zborovskii et al. (2011) investigated the cyclization of derivatives of this compound, leading to the formation of hydrohalides and diones. This study contributes to the understanding of cyclization processes in complex organic molecules (Zborovskii, Orysyk, Staninets, & Bon, 2011).

4. Electroluminescent Layer Applications

Dobrikov et al. (2011) synthesized new low-molecular-weight compounds, including derivatives of this compound, with potential application in organic light-emitting devices (OLEDs). Their research focused on photophysical properties in solution and in polymer films, indicating the role of these compounds in the development of electroluminescent materials (Dobrikov, Dobrikov, & Aleksandrova, 2011).

5. Radical Cascade Reaction Synthesis

Niu and Xia (2022) reviewed synthetic methods for isoquinoline-1,3(2H,4H)-dione compounds, highlighting diverse synthetic approaches involving radical precursors. This encompasses the significance of compounds like (E)-2-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in facilitating new synthetic routes (Niu & Xia, 2022).

6. Thermally Activated Fluorescent Emitters

Yun and Lee (2017) applied benzoisoquinoline-1,3-dione as an electron acceptor in thermally activated delayed fluorescent (TADF) emitters. This research underscores the compound's potential in enhancing the efficiency of red TADF devices (Yun & Lee, 2017).

Properties

IUPAC Name

2-[[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5/c1-35-24-11-9-19(17-25(24)36-2)10-12-26(32)30-15-13-20(14-16-30)18-31-28(33)22-7-3-5-21-6-4-8-23(27(21)22)29(31)34/h3-12,17,20H,13-16,18H2,1-2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPTZWOLPNMQDW-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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